Home > Products > Screening Compounds P118456 > Lusutrombopag-d13
Lusutrombopag-d13 -

Lusutrombopag-d13

Catalog Number: EVT-12547268
CAS Number:
Molecular Formula: C29H32Cl2N2O5S
Molecular Weight: 604.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lusutrombopag-d13 is a deuterated analog of lusutrombopag, an orally bioavailable small molecule that acts as a thrombopoietin receptor agonist. It was developed to treat thrombocytopenia, particularly in patients with chronic liver disease who are scheduled for invasive procedures. Thrombocytopenia is characterized by abnormally low platelet counts, which can lead to increased risk of bleeding during medical interventions. Lusutrombopag-d13 functions by stimulating the proliferation and differentiation of megakaryocytes, the cells responsible for platelet production, thereby increasing platelet counts in affected individuals .

Source and Classification

Lusutrombopag-d13 is classified as a small molecule and falls under the category of thrombopoietin receptor agonists. It is recognized for its role in enhancing platelet production and is part of the broader class of organic compounds known as cinnamic acids. The compound was developed by Shionogi & Company, a pharmaceutical company based in Osaka, Japan .

Synthesis Analysis

Methods and Technical Details

The synthesis of lusutrombopag-d13 involves several steps that utilize advanced organic chemistry techniques. The synthetic route typically includes:

  1. Bromination: Utilizing bromide reagents to replace chloro-compounds during ring closure, which enhances yield and simplifies the process.
  2. Column Chromatography Avoidance: New methods have been developed to circumvent the need for column chromatography at each step, leading to more efficient synthesis.
  3. Stepwise Introduction of Functional Groups: Key functional groups such as carbonyls are introduced in a controlled manner to optimize yields, achieving over 80% in certain steps .

The synthesis pathway emphasizes operational simplicity and high reproducibility, making it suitable for large-scale production.

Molecular Structure Analysis

Structure and Data

Lusutrombopag-d13 has a molecular formula of C29D13H19Cl2N2O5SC_{29}D_{13}H_{19}Cl_{2}N_{2}O_{5}S with an average molecular weight of approximately 590.14 g/mol . The structure features:

  • A cinnamic acid backbone, which includes a benzene ring and a carboxylic acid group.
  • Two chlorine atoms positioned on the aromatic ring.
  • A thiazole moiety contributing to its pharmacological properties.

The deuteration (D) indicates that hydrogen atoms in certain positions are replaced with deuterium, which can affect the compound's pharmacokinetics and stability.

Chemical Reactions Analysis

Reactions and Technical Details

Lusutrombopag-d13 undergoes various chemical reactions during its synthesis and metabolism:

  1. Oxidation Reactions: These are critical for introducing functional groups necessary for biological activity.
  2. Reduction Reactions: In some synthesis routes, reduction processes help in modifying specific functional groups to enhance pharmacological efficacy.

The compound's interactions with enzymes, particularly cytochrome P450 enzymes, play a significant role in its metabolic pathway .

Mechanism of Action

Process and Data

Lusutrombopag-d13 acts primarily through its agonistic effect on thrombopoietin receptors located on megakaryocytes. The mechanism involves:

  1. Binding to Thrombopoietin Receptors: This binding stimulates signaling pathways that promote megakaryocyte proliferation and maturation.
  2. Increased Platelet Production: Enhanced megakaryocyte activity leads to increased platelet release into circulation.

Clinical studies have demonstrated that treatment with lusutrombopag significantly raises platelet counts in patients with chronic liver disease, thus reducing the need for platelet transfusions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • State: Solid
  • Color: Off-white
  • Solubility: Practically insoluble in water
  • Melting Point: Not specified but expected to be consistent with similar compounds.
  • Density: Not available
  • Half-life: Approximately 27 hours in healthy adults .

Predicted properties include:

  • LogP (octanol-water partition coefficient): 6.94 (indicating high lipophilicity)
  • pKa values indicating acidic properties (strongest acidic pKa ~3.02) .
Applications

Scientific Uses

Lusutrombopag-d13 is primarily used in clinical settings for managing thrombocytopenia associated with chronic liver disease. Its ability to increase platelet counts makes it a valuable therapeutic option for patients requiring invasive procedures where low platelet counts pose significant risks.

In addition to its therapeutic applications, research into its pharmacokinetics due to deuteration may provide insights into drug design strategies that enhance efficacy while minimizing side effects .

Properties

Product Name

Lusutrombopag-d13

IUPAC Name

(E)-3-[2,6-dichloro-4-[[4-[2-methoxy-3-[(1S)-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexoxy)ethyl]phenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid

Molecular Formula

C29H32Cl2N2O5S

Molecular Weight

604.6 g/mol

InChI

InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1/i1D3,5D2,6D2,7D2,8D2,12D2

InChI Key

NOZIJMHMKORZBA-GDFYEYDRSA-N

Canonical SMILES

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.